Ethyl 3,4-difluoro-5-methylphenylacetate
Overview
Description
Ethyl 3,4-difluoro-5-methylphenylacetate is an organic compound with the molecular formula C11H11F2O2 It is a derivative of phenylacetate, characterized by the presence of two fluorine atoms and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-difluoro-5-methylphenylacetate typically involves the esterification of 3,4-difluoro-5-methylphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluoro-5-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Aqueous or acidic medium
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
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Substitution
Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Conditions: Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO)
Major Products Formed
Oxidation: 3,4-difluoro-5-methylphenylacetic acid
Reduction: 3,4-difluoro-5-methylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3,4-difluoro-5-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents, especially those requiring fluorine atoms for enhanced bioactivity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,4-difluoro-5-methylphenylacetate depends on its specific application. In biological systems, the presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The ester group can undergo hydrolysis to release the active acid form, which may further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-difluoro-5-methylphenylacetate
- Ethyl 3,4-difluoro-5-chlorophenylacetate
- Ethyl 3,4-difluoro-5-bromophenylacetate
Uniqueness
Ethyl 3,4-difluoro-5-methylphenylacetate is unique due to the specific positioning of the fluorine atoms and the methyl group on the aromatic ring. This structural arrangement can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(3,4-difluoro-5-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-4-7(2)11(13)9(12)5-8/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGPHWUCIBVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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